molecular formula C20H15NO5S B2403829 2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione CAS No. 302937-66-2

2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B2403829
CAS No.: 302937-66-2
M. Wt: 381.4
InChI Key: UTQRMSMAJODFEF-UHFFFAOYSA-N
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Description

2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzo[de]isoquinoline core with an ethylsulfonyl group and a hydroxyl group attached to the phenyl ring

Mechanism of Action

The principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect . Variation of the fluorophore structure present in such systems leads not only to a change in the sensor properties, but also to a change of the working effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxybenzaldehyde with ethylsulfonyl chloride under acidic conditions, followed by cyclization with a suitable amine to form the benzo[de]isoquinoline core. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are often optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of hydroxylated or deoxygenated derivatives.

  • Substitution: Introduction of new functional groups, such as amino or alkyl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.

  • Ethylsulfonyl-substituted phenols: These compounds have an ethylsulfonyl group attached to a phenol ring but lack the benzo[de]isoquinoline core.

Uniqueness: 2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione is unique due to its combination of the benzo[de]isoquinoline core with the ethylsulfonyl and hydroxyl groups. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(5-ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5S/c1-2-27(25,26)13-9-10-17(22)16(11-13)21-19(23)14-7-3-5-12-6-4-8-15(18(12)14)20(21)24/h3-11,22H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQRMSMAJODFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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